molecular formula C18H14N4O2S B2707096 2-(1,2-benzoxazol-3-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide CAS No. 2034312-88-2

2-(1,2-benzoxazol-3-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide

Cat. No.: B2707096
CAS No.: 2034312-88-2
M. Wt: 350.4
InChI Key: OHMPMPODTKAXHC-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide is a complex organic compound that features a benzoisoxazole ring, a thiophene ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoisoxazole and thiophene intermediates, followed by their coupling with the pyrazine derivative. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various solvents such as dichloromethane and tetrahydrofuran. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-benzoxazol-3-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzoisoxazole or pyrazine rings using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide or potassium tert-butoxide in tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]thiazol-2-yl)phenol: Similar structure with a thiazole ring instead of an isoxazole ring.

    3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene: Contains a thiophene ring and an ethynyl group.

    4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: Features a thiophene ring and a benzo[1,2-b:4,5-b′]dithiophene core.

Uniqueness

2-(1,2-benzoxazol-3-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide is unique due to its combination of benzoisoxazole, thiophene, and pyrazine rings, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions with various molecular targets.

Biological Activity

The compound 2-(1,2-benzoxazol-3-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H15N3O2SC_{19}H_{15}N_{3}O_{2}S with a molecular weight of approximately 349.4 g/mol. The structure features a benzoxazole moiety, which is known for its diverse biological activities, combined with a thiophene and pyrazine ring, enhancing its potential as a pharmacological agent.

PropertyValue
Molecular FormulaC19H15N3O2SC_{19}H_{15}N_{3}O_{2}S
Molecular Weight349.4 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that compounds containing benzoxazole and related structures exhibit notable antimicrobial properties. A study on derivatives similar to the target compound demonstrated selective activity against Gram-positive bacteria such as Bacillus subtilis and certain fungi including Candida albicans . The Minimum Inhibitory Concentration (MIC) values for these compounds varied significantly, indicating their potency.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL) against B. subtilisMIC (µg/mL) against C. albicans
Compound A1520
Compound B2530
This compound TBDTBD

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. Compounds with similar structural features have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). For instance, compounds derived from benzoxazole exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as anticancer agents .

Case Study: Cytotoxicity Evaluation

In a recent study evaluating the cytotoxic effects of benzoxazole derivatives:

  • Cell Lines Tested : MCF-7 (breast), A549 (lung), HCT116 (colorectal).
  • Results : Several compounds showed IC50 values in the low micromolar range, indicating significant cytotoxicity.

The mechanism by which This compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that it may inhibit certain pathways critical for bacterial growth and cancer cell proliferation.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c23-17(10-13-12-4-1-2-5-15(12)24-22-13)21-11-14-18(20-8-7-19-14)16-6-3-9-25-16/h1-9H,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMPMPODTKAXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=NC=CN=C3C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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